molecular formula C10H11Cl2NO2 B13998155 (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid

Cat. No.: B13998155
M. Wt: 248.10 g/mol
InChI Key: MDTRNDQNDDIKBF-ZETCQYMHSA-N
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Description

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is an organic compound that features an amino group, a propanoic acid moiety, and a dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzyl chloride.

    Amination: The benzyl chloride undergoes nucleophilic substitution with an appropriate amine to introduce the amino group.

    Formation of Propanoic Acid: The intermediate product is then subjected to a series of reactions to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dichlorobenzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the amino and propanoic acid moieties.

    3,5-Dichlorobenzoic acid: Contains the dichlorobenzyl group and a carboxylic acid but lacks the amino group.

Uniqueness

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15/h2-4,7H,1,5,13H2,(H,14,15)/t7-/m0/s1

InChI Key

MDTRNDQNDDIKBF-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O

Origin of Product

United States

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